(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO2S/c15-9-1-2-11-8(3-9)4-12(22-11)13(20)19-5-10(6-19)21-7-14(16,17)18/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLXNNQISBZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions:
Initial Step: : The synthesis begins with the construction of the benzo[b]thiophene core. This might involve a palladium-catalyzed cross-coupling reaction between a suitable fluorinated aryl halide and a thiophen-2-yl boronic acid derivative.
Functionalization: : Introduction of the azetidin-1-yl group can be achieved by reacting the thiophene derivative with an azetidine derivative in the presence of a strong base, like sodium hydride, under anhydrous conditions.
Final Formation: : The (2,2,2-trifluoroethoxy)methanone moiety is introduced by reacting the azetidine intermediate with a trifluoroethoxycarbonylating agent, such as trifluoroethyl chloroformate, under an inert atmosphere.
Industrial production methods: For industrial-scale production, continuous flow chemistry might be employed to ensure higher yields and safer reaction conditions. Automation in the synthesis process ensures consistency and scalability.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : The benzo[b]thiophene core can undergo oxidative cleavage when treated with oxidizing agents like ozone or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : The ketone functionality in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles like sodium methoxide.
Common reagents and conditions:
Oxidation: : Ozone (O3), hydrogen peroxide (H2O2)
Reduction: : LiAlH4, NaBH4
Substitution: : Sodium methoxide (NaOMe)
Major products formed from these reactions:
Oxidation: : Sulfoxides, sulfones
Reduction: : Alcohol derivatives
Substitution: : Substituted benzene derivatives
Scientific Research Applications
In Chemistry: : As a reactive intermediate in organic synthesis, it's valuable in forming complex heterocyclic structures. In Biology and Medicine : Its structural uniqueness makes it a potential candidate for pharmaceutical research, particularly in studying its interactions with biological receptors and enzymes. In Industry : Used in the development of specialty chemicals, such as agrochemicals and polymers, due to its stability and functional groups.
Mechanism of Action
Mechanism: : The compound’s biological activity likely involves interaction with specific cellular receptors or enzymes. Its fluorinated groups enhance binding affinity due to the electron-withdrawing nature of fluorine, potentially leading to improved pharmacokinetic properties. Molecular targets and pathways : The trifluoroethoxy group may interact with hydrophobic pockets in enzymes, while the azetidin-1-yl group could be involved in covalent bonding with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene Derivatives
The benzo[b]thiophene moiety is a common pharmacophore in medicinal chemistry. Key comparisons include:
Key Differences:
- The target compound’s 5-fluoro substitution on benzo[b]thiophene likely increases metabolic stability compared to chloro analogs (e.g., ) due to fluorine’s stronger electronegativity and smaller atomic radius .
Trifluoroethoxy/Trifluoromethoxy-Containing Compounds
The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a critical substituent influencing physicochemical properties:
Key Differences:
- This may enhance membrane permeability compared to -OCF₃ derivatives .
Azetidine-Containing Analogues
Azetidine’s four-membered ring offers unique conformational constraints:
Key Differences:
- Azetidine’s compact structure (vs. morpholinoethyl in ) may improve CNS penetration due to reduced polar surface area .
Biological Activity
The compound (5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.34 g/mol. The structure consists of a benzo[b]thiophene moiety substituted with a trifluoroethoxy group and an azetidine ring, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have been reported to possess antimicrobial properties against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa .
- Antitumor Activity : Certain thiophene derivatives have shown promise in inhibiting tumor cell proliferation, making them candidates for cancer therapy .
- Anti-inflammatory Effects : Compounds with thiophene rings have demonstrated anti-inflammatory activity in several studies, suggesting their potential in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many thiophene derivatives inhibit specific enzymes involved in disease processes, which can lead to reduced proliferation of pathogens or cancer cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell growth, contributing to its therapeutic effects.
- Interaction with DNA/RNA : Some studies suggest that thiophene derivatives can interact with nucleic acids, potentially disrupting replication or transcription processes in pathogenic organisms or cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene derivatives similar to the compound :
Table 1: Antimicrobial Activity Data
| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | P. aeruginosa (MIC µg/ml) |
|---|---|---|---|
| 5-Fluorobenzo[b]thiophen | 0.625 | 0.625 | 0.313 |
| Trifluoroethyl derivative | 0.313 | 0.625 | 0.313 |
| Ciprofloxacin | 0.625 | 0.625 | 0.625 |
This table illustrates the minimum inhibitory concentrations (MIC) for various strains against the compound and a standard antibiotic (Ciprofloxacin). The lower MIC values indicate higher potency against the respective bacteria.
Case Study: Antitumor Activity
In a study examining the effects of thiophene derivatives on human cancer cell lines, it was found that certain modifications to the thiophene structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The introduction of electron-withdrawing groups like trifluoroethyl was associated with increased activity .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis can be optimized by adjusting reaction conditions such as solvent systems, catalysts, and temperature. For example, using anhydrous sodium acetate in glacial acetic acid under reflux (as demonstrated in thiazolidinone syntheses) improves cyclization efficiency . Additionally, introducing protecting groups for the azetidine ring during trifluoroethoxy substitution may reduce side reactions. Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography enhances purity . Monitoring reaction progress with TLC (20% ethyl acetate/hexane) ensures timely termination to minimize by-products .
What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray crystallography provides definitive confirmation of stereochemistry and bond angles, as shown in pyrazole-thiophene analogs .
- 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon-proton correlations, critical for distinguishing regioisomers in benzo[b]thiophene systems .
- High-resolution mass spectrometry (HR-MS) verifies molecular formulas, while FT-IR identifies functional groups like carbonyls (C=O, ~1700 cm⁻¹) and trifluoroethoxy (C-F, ~1200 cm⁻¹) .
How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
Methodological Answer:
- Core modifications: Replace the 5-fluorobenzo[b]thiophene moiety with electron-withdrawing groups (e.g., nitro) to assess effects on target binding .
- Azetidine ring alterations: Substitute the trifluoroethoxy group with bulkier substituents (e.g., pentafluoroethyl) to evaluate steric effects on pharmacokinetics .
- Pharmacophore mapping: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like histone deacetylases (HDACs) or kinases .
What strategies mitigate instability of the trifluoroethoxy group under acidic/basic conditions?
Methodological Answer:
- Protecting groups: Temporarily replace the trifluoroethoxy with tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent hydrolysis .
- Buffered conditions: Perform reactions in pH-neutral solvents (e.g., THF/H₂O with NaHCO₃) to avoid dealkylation .
- Stability assays: Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) to identify vulnerable intermediates .
How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Standardized assays: Re-evaluate activity using consistent protocols (e.g., IC₅₀ measurements in the same cell line) .
- By-product analysis: Characterize impurities (e.g., deiodinated or oxidized derivatives) via LC-MS to confirm they do not contribute to observed activity .
- Dose-response validation: Repeat experiments with purified batches to rule out batch-to-batch variability .
What computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In silico metabolism: Use software like Schrödinger’s MetaSite to identify likely Phase I oxidation sites (e.g., azetidine ring or thiophene) .
- CYP450 inhibition assays: Test interactions with CYP3A4 and CYP2D6 isoforms using human liver microsomes to prioritize metabolites for synthesis .
How can researchers identify and characterize synthetic by-products?
Methodological Answer:
- LC-MS/MS fragmentation patterns: Compare observed masses with predicted intermediates (e.g., dehalogenated or dimerized products) .
- Isolation via preparative HPLC: Collect by-product peaks and analyze with NMR (¹³C DEPT for quaternary carbons) .
- Mechanistic studies: Probe reaction pathways using isotopic labeling (e.g., ¹⁸O in trifluoroethoxy groups) to track bond cleavage .
What pharmacological models are suitable for evaluating this compound’s efficacy?
Methodological Answer:
- Cancer models: Test antiproliferative activity in NCI-60 cell lines, focusing on pathways like apoptosis (caspase-3 activation) .
- Neuroinflammatory assays: Measure inhibition of microglial TNF-α production in LPS-stimulated BV2 cells .
- In vivo pharmacokinetics: Assess bioavailability and brain penetration in rodent models using LC-MS/MS quantification .
How does the electronic nature of the benzo[b]thiophene moiety influence reactivity?
Methodological Answer:
- Electrophilic substitution: The 5-fluoro group directs incoming electrophiles to the 3-position of the thiophene ring, as shown in iodination studies .
- DFT calculations: Compute Fukui indices to predict nucleophilic/electrophilic sites, guiding functionalization (e.g., Suzuki coupling at the 2-position) .
What crystallization techniques resolve polymorphic forms of this compound?
Methodological Answer:
- Solvent screening: Test polar (ethanol) vs. non-polar (hexane) solvents to induce different crystal habits .
- Slow evaporation: Use controlled vapor diffusion in mixed solvents (e.g., DCM/methanol) to obtain single crystals for X-ray analysis .
- DSC/TGA: Characterize thermal stability and polymorph transitions (e.g., enantiotropic vs. monotropic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
